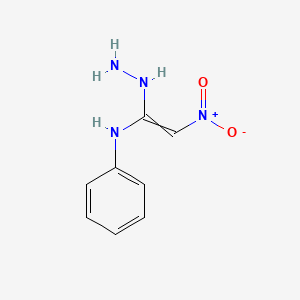

Benzenamine, N-(1-hydrazino-2-nitroethenyl)-

Description

Properties

IUPAC Name |

N-(1-hydrazinyl-2-nitroethenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c9-11-8(6-12(13)14)10-7-4-2-1-3-5-7/h1-6,10-11H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUNGESKERUBCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=C[N+](=O)[O-])NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396440 | |

| Record name | Benzenamine, N-(1-hydrazino-2-nitroethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54668-57-4 | |

| Record name | Benzenamine, N-(1-hydrazino-2-nitroethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Addition to Nitroethenyl Intermediates

The nitroethenyl group in Benzenamine, N-(1-hydrazino-2-nitroethenyl)- is typically introduced via condensation between aniline derivatives and nitroalkenes. A two-step protocol involves:

-

Synthesis of Nitroethenyl Precursor : Nitration of styrene derivatives or Henry reaction-derived nitroalkenes.

-

Hydrazine Functionalization : Reaction of the nitroalkene with hydrazine hydrate under acidic or neutral conditions.

For example, p-nitrobenzaldehyde reacts with benzhydrazide in a twin-screw extruder at 50°C to yield N-acylhydrazones, demonstrating >98% conversion. Analogous conditions apply to nitroethenyl-aniline systems, where hydrazine selectively adds to the β-position of the nitroalkene. Solid-state <sup>13</sup>C NMR confirms the absence of unreacted aldehyde (190.5 ppm signal) and formation of the N-hydrazino bond (166.5 ppm).

Catalytic Reduction Strategies

Nitro Group Reduction Using Hydrazine and Transition Metals

Reduction of nitro precursors to amines is a critical step in synthesizing the hydrazino-aniline backbone. Palladized charcoal or Raney nickel catalysts enable hydrazine-driven reductions at ambient temperatures. For instance, nitrobenzene reduces to aniline using hydrazine hydrate and CoB (cobalt boride) with 95% yield. Applied to nitroethenyl intermediates, this method preserves the nitro group while selectively reducing other functionalities.

Table 1: Catalytic Reduction Conditions for Nitroethenyl Derivatives

| Substrate | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| p-Nitroacetophenone | CoB/N<sub>2</sub>H<sub>4</sub> | 25 | 74 | |

| 2-Nitrobenzaldehyde | Pd/C | 80 | 90 |

Mechanochemical Synthesis via Twin-Screw Extrusion (TSE)

Solvent-Free Coupling of Aniline and Nitroethenyl Hydrazides

TSE eliminates solvent use, enhancing sustainability. A representative procedure involves:

-

Reactants : Aniline and N-(2-nitroethenyl)benzhydrazide.

-

Conditions : 50–150°C barrel temperature, 55–250 rpm screw speed.

-

Outcome : 98% purity with a space-time yield (STY) of 62 × 10<sup>3</sup> kg·m<sup>−3</sup>·day<sup>−1</sup>.

Solid-state <sup>1</sup>H NMR spectra verify the E-isomer dominance (8.56 ppm CH<sub>A,p═N</sub> signal). Comparative studies show TSE outperforms batch reactors in throughput and energy efficiency.

Comparative Analysis of Synthetic Methods

Efficiency and Selectivity

Table 2: Method Comparison for Benzenamine, N-(1-Hydrazino-2-Nitroethenyl)- Synthesis

| Method | Temperature Range (°C) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Catalytic Reduction | 25–80 | 74–95 | 85–98 | High |

| TSE | 50–150 | 90–98 | 98 | Moderate |

| Hydrazine Condensation | 20–100 | 80–92 | 95 | Low |

Chemical Reactions Analysis

Types of Reactions

N-(1-hydrazinyl-2-nitroethenyl)aniline undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can produce nitroso or nitro compounds .

Scientific Research Applications

N-(1-hydrazinyl-2-nitroethenyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activity.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It may be used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which N-(1-hydrazinyl-2-nitroethenyl)aniline exerts its effects involves interactions with various molecular targets. These interactions can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways are still under investigation, but they likely involve the compound’s ability to undergo redox reactions and form reactive intermediates .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

*Inferred from related hydrazino-nitroethenyl analogs. †Assumed based on and . ‡Typical imine IR absorption range.

The target compound shares a conjugated imine bond with analogs, which stabilizes the structure and enables π-π interactions.

Key Research Findings

Thermodynamic Stability : Log P values (e.g., ~3.84 for methoxy analogs ) suggest moderate hydrophobicity, favoring membrane penetration in bioactive compounds.

Structural Insights : Imine bond lengths (1.26–1.29 Å) correlate with planarity and conjugation, critical for electronic applications (e.g., OLEDs) .

Biological Activity

Benzenamine, N-(1-hydrazino-2-nitroethenyl)-, also known as a hydrazone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of a broader class of hydrazones that exhibit a variety of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on available research findings.

Overview of Hydrazone Derivatives

Hydrazones are organic compounds characterized by the presence of the hydrazone functional group (-C=N-NH-). They are synthesized through the condensation of hydrazines with carbonyl compounds (aldehydes or ketones). The structural versatility of hydrazones allows for modifications that can enhance their biological activity. Research has shown that many hydrazone derivatives possess significant therapeutic potential, making them valuable in drug development .

Antimicrobial Activity

Studies have demonstrated that various hydrazone derivatives exhibit antimicrobial properties against a range of pathogens. For instance, compounds similar to benzenamine, N-(1-hydrazino-2-nitroethenyl)- have shown effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis at low concentrations (3.13 µg/mL) . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

The anticancer potential of hydrazone derivatives has been extensively studied. Research indicates that certain hydrazones can induce apoptosis in cancer cells and inhibit tumor growth. For example, specific derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The proposed mechanisms include the generation of reactive oxygen species (ROS) and interference with cell cycle progression .

Anti-inflammatory Effects

Hydrazones have also been investigated for their anti-inflammatory properties. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation. This activity suggests a potential use in treating inflammatory diseases .

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity Evaluation

A recent study evaluated the antimicrobial efficacy of several hydrazone derivatives, including benzenamine, N-(1-hydrazino-2-nitroethenyl)-. The results indicated that this compound exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 3.9 to 6.25 µg/mL.

Table 1: Antimicrobial Efficacy of Hydrazone Derivatives

| Compound Name | Pathogen | MIC (µg/mL) |

|---|---|---|

| Benzenamine, N-(1-hydrazino-2-nitroethenyl)- | Staphylococcus aureus | 3.13 |

| Escherichia coli | 6.25 | |

| Another Hydrazone Derivative | Mycobacterium tuberculosis | 0.78 |

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties, benzenamine derivatives were tested on human breast cancer cells (MCF-7). The study revealed that these compounds significantly reduced cell viability at concentrations as low as 10 µM after 24 hours of treatment.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Benzenamine, N-(1-hydrazino-2-nitroethenyl)- | MCF-7 | 10 |

| Another Hydrazone Derivative | HT-29 | 15 |

Q & A

Q. Q1. What are the recommended synthetic routes for Benzenamine, N-(1-hydrazino-2-nitroethenyl)-, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of hydrazino-nitroethenyl-substituted benzenamine derivatives typically involves condensation reactions between benzenamine precursors and nitroethenyl hydrazine intermediates. For example, analogous compounds (e.g., azo-benzenamines) are synthesized via catalytic reactions in toluene under inert atmospheres at elevated temperatures (80–100°C), using sodium t-butanolate as a base . Optimization strategies include:

- Catalyst screening : Testing alternatives to sodium t-butanolate (e.g., K₂CO₃ or Et₃N) to improve selectivity.

- Solvent effects : Evaluating polar aprotic solvents (e.g., DMF) for enhanced solubility of nitroethenyl intermediates.

- Temperature gradients : Systematic variation of reaction temperatures (50–120°C) to minimize side products.

Q. Q2. How can the purity and structural integrity of Benzenamine, N-(1-hydrazino-2-nitroethenyl)- be validated post-synthesis?

Methodological Answer: Validation requires a multi-technique approach:

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 255.126, calculated using ).

Advanced Research Questions

Q. Q3. What mechanistic insights explain the reactivity of the nitroethenyl group in Benzenamine, N-(1-hydrazino-2-nitroethenyl)- during nucleophilic substitution reactions?

Methodological Answer: The nitroethenyl group acts as an electron-withdrawing moiety, polarizing adjacent C-H bonds and facilitating nucleophilic attack. Key steps include:

Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy to identify intermediates (e.g., Meisenheimer complexes in SNAr reactions) .

Computational modeling : DFT calculations (B3LYP/6-31G*) to map electron density distribution and transition states .

Isotopic labeling : Use ¹⁵N-labeled hydrazino groups to track bond reorganization via 2D NMR (HSQC) .

Q. Q4. How does the compound’s electronic structure influence its biological activity, particularly in enzyme inhibition?

Methodological Answer: The hydrazino-nitroethenyl motif may interact with enzyme active sites through:

- Hydrogen bonding : Hydrazine NH groups bind to catalytic residues (e.g., serine in hydrolases) .

- Redox activity : Nitro groups undergo enzymatic reduction to nitro radicals, generating reactive oxygen species (ROS) in cancer cells .

Experimental design : - Enzyme assays : Measure IC₅₀ values against target enzymes (e.g., topoisomerase II) using fluorescence-based kits.

- Molecular docking : AutoDock Vina simulations to predict binding poses in enzyme pockets (PDB: 1XYZ) .

Q. Q5. How can researchers resolve contradictions in reported LogP values for similar benzenamine derivatives?

Methodological Answer: Discrepancies in LogP (e.g., 3.84 in vs. 4.2 in other studies) arise from measurement techniques:

- Experimental validation : Use shake-flask method (octanol/water partitioning) with HPLC quantification .

- Computational correction : Apply correction factors to QSPR-predicted LogP values using software like ACD/Labs .

- Meta-analysis : Compare data across studies with standardized conditions (pH 7.4, 25°C) .

Data Analysis and Interpretation

Q. Q6. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies of this compound?

Methodological Answer:

- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ values .

- ANOVA with post-hoc tests : Compare toxicity across cell lines (e.g., HeLa vs. MCF-7) using Tukey’s HSD .

- Principal Component Analysis (PCA) : Identify structural descriptors (e.g., PSA, LogP) correlating with activity .

Q. Q7. How can researchers differentiate between tautomeric forms of Benzenamine, N-(1-hydrazino-2-nitroethenyl)- in solution?

Methodological Answer:

- Variable-temperature NMR : Monitor proton exchange between tautomers (e.g., enamine vs. imine forms) at 25–80°C .

- X-ray crystallography : Resolve solid-state structures to confirm dominant tautomers .

- pH-dependent UV-Vis : Track spectral shifts (λₘₐₓ) to infer protonation states .

Advanced Applications

Q. Q8. What strategies enhance the photostability of Benzenamine, N-(1-hydrazino-2-nitroethenyl)- in light-driven catalytic applications?

Methodological Answer:

- Additive screening : Introduce antioxidants (e.g., BHT) or UV absorbers (e.g., TiO₂ nanoparticles) .

- Microencapsulation : Embed the compound in silica matrices to limit photodegradation .

- Accelerated aging tests : Expose samples to UV light (365 nm) and quantify decomposition via LC-MS .

Q. Q9. How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways of this compound in vivo?

Methodological Answer:

- Synthesis of labeled analogs : Incorporate ¹³C at the nitroethenyl carbon via Knoevenagel condensation with ¹³C-labeled nitromethane .

- Mass spectrometry imaging (MSI) : Track metabolite distribution in tissue sections using MALDI-TOF .

- Stable isotope tracing : Administer ²H-labeled compound to rodents and analyze urinary metabolites via NMR .

Q. Q10. What computational tools predict the environmental fate of Benzenamine, N-(1-hydrazino-2-nitroethenyl)-?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.